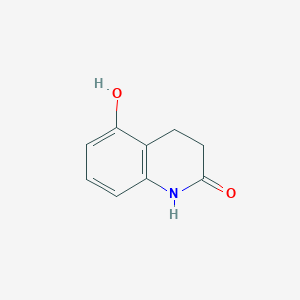

5-hydroxy-3,4-dihydroquinolin-2(1H)-one

Descripción general

Descripción

5-hydroxy-3,4-dihydroquinolin-2(1H)-one is a hydroxyl-containing organic compound that belongs to the class of quinolinones. This compound is known for its unique chemical structure, which includes a quinolinone core with a hydroxyl group at the 5-position. It has garnered significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 5-hydroxy-3,4-dihydroquinolin-2(1H)-one involves the oxone-mediated cascade arylhydroxylation of activated alkenes. This reaction is performed under simple conditions without any external additives or catalysts. The process involves epoxidation followed by Friedel–Crafts alkylation, with oxone serving as both the oxidant and proton source .

Another method involves the Fe-catalyzed decarbonylative cascade reaction of N-aryl cinnamamides with aliphatic aldehydes. This reaction provides C3 alkylated 3,4-dihydroquinolin-2(1H)-ones through the oxidative decarbonylation of aliphatic aldehydes into alkyl radicals, followed by radical addition and HAS-type cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.

Análisis De Reacciones Químicas

Types of Reactions

5-hydroxy-3,4-dihydroquinolin-2(1H)-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group at the 5-position can be oxidized to form quinolinone derivatives.

Reduction: The carbonyl group in the quinolinone core can be reduced to form dihydroquinoline derivatives.

Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxone and other peroxides.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides, while nucleophilic substitutions may involve amines or thiols.

Major Products Formed

Oxidation: Quinolinone derivatives with various functional groups.

Reduction: Dihydroquinoline derivatives.

Substitution: Substituted quinolinone derivatives with different functional groups at the aromatic ring.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound is being extensively studied for its potential as an anti-inflammatory and analgesic agent . Research indicates that it may play a crucial role in the development of new pain relief medications. Its ability to inhibit acetylcholinesterase suggests it could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. For instance, compounds derived from this structure have shown promising results in inhibiting human recombinant acetylcholinesterase with low IC50 values, indicating strong potential for therapeutic use in cognitive disorders .

Neuroprotective Studies

In the context of neuroprotection, 5-hydroxy-3,4-dihydroquinolin-2(1H)-one is being investigated for its effects on neurodegenerative diseases. Studies have highlighted its ability to protect neuronal cells from oxidative stress and apoptosis. The compound's interaction with cholinergic systems positions it as a candidate for further research aimed at developing treatments that can mitigate the progression of conditions like Alzheimer’s disease and other forms of dementia .

Antioxidant Research

The antioxidant properties of this compound are also noteworthy. It is being explored for applications in dietary supplements aimed at combating oxidative stress. The compound's structure allows it to scavenge free radicals effectively, making it a potential ingredient in formulations designed to enhance overall health and well-being .

Natural Product Synthesis

This compound serves as a vital building block in organic synthesis, particularly in the creation of complex natural products. Its versatility allows chemists to utilize it in synthesizing various biologically active molecules. Recent studies have demonstrated scalable synthetic routes for derivatives of this compound, enabling the efficient production of related compounds with potential therapeutic applications .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference standard in various analytical methods. Its consistent properties make it essential for quality control processes in laboratories. The compound's stability and reliability ensure accurate measurements and assessments during experimental procedures .

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound across these applications:

Mecanismo De Acción

The mechanism of action of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxyl group at the 5-position and the quinolinone core are thought to play crucial roles in its biological activity, potentially interacting with enzymes, receptors, or other biomolecules.

Comparación Con Compuestos Similares

Similar Compounds

3,4-dihydroquinolin-2(1H)-one: Lacks the hydroxyl group at the 5-position.

5-hydroxyquinolin-2(1H)-one: Lacks the dihydro structure.

5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one: Contains an additional hydrogenation at the quinolinone core.

Uniqueness

5-hydroxy-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both the hydroxyl group at the 5-position and the dihydro structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Actividad Biológica

5-Hydroxy-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest due to its diverse biological activities, which make it a potential candidate for drug development. This article provides an overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by case studies and research findings.

- Molecular Formula : C_9H_9N_1O_2

- Molecular Weight : 165.19 g/mol

- CAS Number : 30389-33-4

- Solubility : 24.2 µg/mL at pH 7.4

1. Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that quinolone derivatives possess broad-spectrum antibacterial effects, making them suitable for further development as antibiotics.

- Case Study : A study evaluated the antibacterial efficacy of several quinolone derivatives, including this compound, against resistant strains of Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a lead compound in antibiotic development .

2. Anticancer Activity

Research has highlighted the anticancer properties of this compound. Various studies have explored its effects on different cancer cell lines.

- Cell Line Studies : In vitro studies using human cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and SKOV3 (ovarian cancer) revealed that the compound induces apoptosis and inhibits cell proliferation. The mechanism involves the generation of reactive oxygen species (ROS) and cell cycle arrest at the G2/M phase .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 0.85 | Induction of apoptosis via ROS generation |

| MCF7 | 1.81 | Cell cycle arrest |

| SKOV3 | 0.90 | Apoptosis induction |

3. Enzyme Inhibition

This compound has been investigated for its ability to inhibit key enzymes involved in neurodegenerative diseases.

- Acetylcholinesterase Inhibition : A study reported that derivatives of this compound displayed potent inhibition of human recombinant acetylcholinesterase (hrAChE), with IC50 values in the low micromolar range. This suggests potential applications in treating Alzheimer's disease .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antimicrobial Action : Likely involves disruption of bacterial cell wall synthesis and function.

- Anticancer Mechanism : Induction of apoptosis through ROS generation and disruption of mitochondrial function.

- Enzyme Inhibition : Competitive inhibition at the active site of acetylcholinesterase, preventing the breakdown of acetylcholine.

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from other quinolone derivatives:

| Compound Type | Structure Characteristics | Biological Activity |

|---|---|---|

| Quinolones | Basic quinolone structure | Broad-spectrum antibiotics |

| Dihydroquinolones | Reduced form with different substituents | Anticancer properties |

| Hydroxyquinolones | Hydroxyl group enhances solubility | Potential neuroprotective effects |

Propiedades

IUPAC Name |

5-hydroxy-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h1-3,11H,4-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTJAIFHRUAFED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184472 | |

| Record name | 2(1H)-Quinolinone, 3,4-dihydro-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30389-33-4 | |

| Record name | 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30389-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030389334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Quinolinone, 3,4-dihydro-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIHYDRO-5-HYDROXY-2(1H)-QUINOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH76UU379C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 5-hydroxy-3,4-dihydro-2(1H)-quinolinone synthesized according to the research article?

A1: The article outlines a synthetic route to carteolol hydrochloride, a beta-blocker medication, where 5-hydroxy-3,4-dihydro-2(1H)-quinolinone is a key intermediate. [] The synthesis starts with 1,3-cyclohexanedione reacting with ammonium acetate to form 3-aminocyclohex-2-enone. This compound then undergoes a coupling reaction with acrylic acid. The resulting intermediate is aromatized using bromine, yielding 5-hydroxy-3,4-dihydro-2(1H)-quinolinone. This intermediate then further reacts with epichlorohydrin, tert-butylamine, and hydrochloric acid to finally produce carteolol hydrochloride.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.